molecular formula C25H20ClN5O5 B2428041 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1052555-27-7

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No. B2428041
M. Wt: 505.92
InChI Key: DTOFMQGJSQWVEH-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule that contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a methoxyphenyl group, and a phenoxyphenyl group. These functional groups suggest that this compound could have interesting chemical properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the attachment of the methoxyphenyl and phenoxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. This ring system contains multiple nitrogen atoms, which can participate in a variety of chemical reactions. The compound also contains methoxyphenyl and phenoxyphenyl groups, which are aromatic rings with oxygen-containing substituents. These groups can also participate in a variety of chemical reactions, and their presence can significantly affect the compound’s physical and chemical properties.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolo[3,4-d][1,2,3]triazole ring, for example, contains multiple nitrogen atoms that could act as nucleophiles in various reactions. The methoxyphenyl and phenoxyphenyl groups could also participate in reactions, particularly those involving electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the nitrogen-containing heterocycle could contribute to its stability and solubility. The exact properties, such as melting point, boiling point, and solubility in various solvents, would need to be determined experimentally.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound. However, many similar compounds can be irritants or potentially toxic, so it would be important to use personal protective equipment and follow safe laboratory practices when handling this compound.


Future Directions

The study of complex organic compounds like this one is a vibrant area of research in chemistry. Future work could involve synthesizing this compound, studying its properties, and exploring its potential uses. This could include investigating its biological activity, its potential applications in materials science, or its reactivity in various chemical reactions.


Please note that this is a general analysis based on the structure and the classes of compounds it belongs to. For a more detailed and accurate analysis, experimental data and further studies would be needed.


properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O5/c1-35-20-12-9-16(13-19(20)26)31-24(33)22-23(25(31)34)30(29-28-22)14-21(32)27-15-7-10-18(11-8-15)36-17-5-3-2-4-6-17/h2-13,22-23H,14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOFMQGJSQWVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide

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